3-({2-[2-(1,2,4-Triazin-3-ylsulfanyl)ethoxy]ethyl}sulfanyl)-1,2,4-triazine
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Overview
Description
3-({2-[2-(1,2,4-Triazin-3-ylsulfanyl)ethoxy]ethyl}sulfanyl)-1,2,4-triazine is a complex organic compound featuring two 1,2,4-triazine rings connected by a sulfanyl-ethoxy-ethyl-sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[2-(1,2,4-Triazin-3-ylsulfanyl)ethoxy]ethyl}sulfanyl)-1,2,4-triazine typically involves multi-step organic reactions. One common method includes the reaction of 1,2,4-triazine derivatives with ethylene glycol and thiol compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a mixed solvent system like H2O-DMAc (3:1) to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({2-[2-(1,2,4-Triazin-3-ylsulfanyl)ethoxy]ethyl}sulfanyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The triazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the triazine rings.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-({2-[2-(1,2,4-Triazin-3-ylsulfanyl)ethoxy]ethyl}sulfanyl)-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-({2-[2-(1,2,4-Triazin-3-ylsulfanyl)ethoxy]ethyl}sulfanyl)-1,2,4-triazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the triazine rings can interact with nucleic acids, affecting their stability and function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine: A simpler analog with similar ring structure but lacking the sulfanyl-ethoxy-ethyl-sulfanyl bridge.
2,4-Diamino-6-(2-thienyl)-1,3,5-triazine: Another triazine derivative with different substituents.
Uniqueness
3-({2-[2-(1,2,4-Triazin-3-ylsulfanyl)ethoxy]ethyl}sulfanyl)-1,2,4-triazine is unique due to its dual triazine rings connected by a flexible sulfanyl-ethoxy-ethyl-sulfanyl bridge, which may confer unique chemical and biological properties not seen in simpler triazine derivatives.
Properties
Molecular Formula |
C10H12N6OS2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-[2-[2-(1,2,4-triazin-3-ylsulfanyl)ethoxy]ethylsulfanyl]-1,2,4-triazine |
InChI |
InChI=1S/C10H12N6OS2/c1-3-13-15-9(11-1)18-7-5-17-6-8-19-10-12-2-4-14-16-10/h1-4H,5-8H2 |
InChI Key |
DNEVXNTXKRQMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC(=N1)SCCOCCSC2=NC=CN=N2 |
Origin of Product |
United States |
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